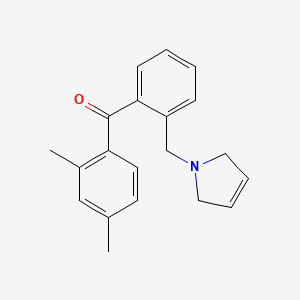

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone

Description

Overview of Pyrrole-Benzophenone Hybrid Compounds

Pyrrole-benzophenone hybrids represent a class of structurally diverse molecules combining the aromatic benzophenone scaffold with nitrogen-containing pyrrole or dihydropyrrole moieties. These compounds leverage the electronic properties of both functional groups: the benzophenone’s ketone and π-conjugated aromatic system and the dihydropyrrole’s partially unsaturated heterocyclic ring. The integration of these motifs enables applications in medicinal chemistry, materials science, and catalysis.

Key Structural Features :

- Benzophenone Core : A diaryl ketone with two aromatic rings connected via a carbonyl group, enhancing photoreactivity and π-π stacking interactions.

- Dihydropyrrole Substituent : A five-membered heterocycle with two double bonds, contributing to electron density and potential hydrogen-bonding interactions.

- Steric and Electronic Modulation : Methyl groups at the 2- and 4-positions of the benzophenone’s second phenyl ring influence solubility and regioselectivity in reactions.

This hybrid design allows for tailored reactivity, as seen in analogous compounds like 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenylmethanone (CAS 898764-13-1), where positional isomerism affects biological activity.

Historical Development of Dihydropyrrole-Functionalized Benzophenones

The synthesis of pyrrole-benzophenone hybrids emerged from efforts to enhance the bioactivity and photophysical properties of benzophenone derivatives. Early work focused on introducing electron-rich substituents to modulate redox behavior and solubility.

Synthetic Milestones :

- Nucleophilic Substitution : Alkylation of benzophenone derivatives with dihydropyrrole-containing Grignard reagents or amines.

- Friedel-Crafts Acylation : Formation of the benzophenone core via electrophilic aromatic substitution, followed by dihydropyrrole introduction.

- Oxidative Coupling : Recent advances in oxidative cyclodehydrogenation for accessing fused heterocyclic systems.

Key Examples :

Significance in Heterocyclic and Medicinal Chemistry

The dihydropyrrole-benzophenone hybrid exhibits dual functionality, making it valuable in both synthetic and pharmacological contexts.

Heterocyclic Chemistry Applications :

- Photoredox Catalysis : The benzophenone moiety enables triplet-state generation under visible light, while the dihydropyrrole acts as an electron donor.

- Macrocyclic Synthesis : Scaffolds for polycyclic aromatic hydrocarbons (PAHs) via oxidative cyclization.

Medicinal Chemistry Relevance :

- Bioactivity Enhancement : The dihydropyrrole’s nitrogen facilitates interactions with biological targets, such as enzymes or receptors.

- Prodrug Design : The ketone group allows for metabolic activation or conjugation with biomolecules.

Comparative Bioactivity :

Current Research Landscape for Pyrrole-Containing Methanones

Recent studies highlight the compound’s versatility in advanced materials and drug discovery.

Emerging Applications :

- Photoinitiators : Utilized in 3D printing and polymerization under visible light due to their strong absorption in the UV-vis range.

- Anticancer Agents : Derivatives with optimized dihydropyrrole substituents show cytotoxicity against human cancer cell lines.

- Coordination Chemistry : The nitrogen atom in the dihydropyrrole enables metal complexation for catalytic applications.

Research Challenges :

- Solubility Limitations : Bulky aromatic substituents reduce aqueous solubility, necessitating formulation strategies.

- Stability Issues : Light-induced degradation of the benzophenone core in prolonged photoreactions.

Future Directions :

- Scaffold Optimization : Introduction of electron-withdrawing/donating groups to tune redox potentials.

- Biological Profiling : High-throughput screening to identify novel therapeutic targets.

Properties

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-9-10-18(16(2)13-15)20(22)19-8-4-3-7-17(19)14-21-11-5-6-12-21/h3-10,13H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCISTIREGHBJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643933 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-23-0 | |

| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Mode of Action

The presence of the pyrrole ring, a common feature in many bioactive molecules, may contribute to its biological activity.

Biological Activity

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone , with CAS number 898762-85-1 , is a pyrrole derivative that has garnered interest for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its efficacy against certain pathogens and potential therapeutic applications.

- Molecular Formula : C19H19NO2

- Molecular Weight : 293.36 g/mol

- CAS Number : 898762-85-1

- Purity : NLT 98% .

Antifungal Activity

Research has indicated that related pyrrole compounds exhibit antifungal properties. For instance, a study on a similar compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate , demonstrated significant antifungal efficacy against Aspergillus fumigatus. It was shown to be non-toxic to RAW cells at concentrations up to 312.5 µg/ml and increased survival rates in infected mice by 60% when administered at a dose of 200 mg/kg body weight, suggesting a dose-dependent protective effect against experimental aspergillosis .

Cytotoxicity and Anticancer Potential

The compound's structure suggests potential anticancer activity. Analogous compounds have been studied for their cytotoxic effects on various cancer cell lines. For example, thiazole-bearing molecules have shown significant activity against human glioblastoma and melanoma cells, with IC50 values indicating potent growth inhibition . The presence of specific substituents on the phenyl ring, such as methoxy or dimethyl groups, has been correlated with enhanced cytotoxicity .

The biological mechanisms underlying the activity of pyrrole derivatives often involve interaction with cellular proteins and pathways. Molecular dynamics simulations of similar compounds have revealed interactions primarily through hydrophobic contacts, which may influence their efficacy in disrupting cancer cell proliferation .

Summary of Findings

| Activity | Related Compound | Efficacy |

|---|---|---|

| Antifungal | 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole) | Increased survival in A. fumigatus infection |

| Cytotoxicity | Thiazole derivatives | Significant activity against cancer cell lines |

| Mechanism | Analogous pyrrole compounds | Hydrophobic interactions with proteins |

Case Study 1: Antifungal Efficacy

In an experimental setup involving murine models infected with Aspergillus fumigatus, the administration of the antifungal pyrrole derivative led to a marked reduction in fungal load within organ tissues, supporting its potential as a therapeutic agent for fungal infections .

Case Study 2: Anticancer Activity

A series of synthesized thiazole-integrated pyrroles were tested for cytotoxicity against various cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced their anticancer properties, providing insights into the design of more effective therapeutic agents .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrrole rings often exhibit significant pharmacological activities. The specific biological effects of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone may include:

- Antitumor Activity: Due to structural similarities with known anticancer agents, this compound may inhibit tumor growth.

- Antimicrobial Properties: The presence of the pyrrole moiety suggests potential efficacy against various microbial strains.

- Neuroprotective Effects: Compounds with similar structures have been linked to neuroprotection in preclinical studies.

Applications in Research and Industry

Pharmaceutical Development:

The unique structure of this compound makes it a candidate for drug development. Its potential as an anticancer agent or antimicrobial agent warrants further investigation through bioassays and clinical trials.

Material Science:

Due to its chemical stability and reactivity, this compound can be explored in the development of new materials, particularly in coatings or polymers that require specific functional properties.

Chemical Synthesis:

The synthesis pathways for compounds like (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone can provide insights into new synthetic methodologies that could be applied to other complex organic molecules.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrrole derivatives on cancer cell lines. The results indicated that compounds similar to (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone exhibited significant inhibition of cell proliferation in breast cancer models.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of pyrrole-containing compounds was assessed against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives demonstrated potent antibacterial properties, indicating a promising avenue for developing new antibiotics.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and its closest analogs:

Key Comparative Observations

Electron-Withdrawing Groups (CAS 898763-41-2): Chloro and fluoro substituents may increase binding affinity to fungal targets but reduce aqueous solubility, limiting bioavailability . Methoxy Group (CAS 898762-85-1): The methoxy substituent introduces polarity, which could improve solubility but reduce penetration through lipid membranes .

Heterocyclic Influence :

- The 2,5-dihydro-1H-pyrrol-1-ylmethyl group in the target compound and its analogs may contribute to conformational flexibility, enabling interactions with enzymatic active sites. This contrasts with strobilurin-type fungicides (e.g., A.1.38), which rely on an acrylic acid ester backbone for activity .

Biological Activity: While strobilurins (e.g., azoxystrobin, pyraclostrobin) are well-characterized as Complex III inhibitors, the target compound’s methanone scaffold suggests a divergent mechanism.

Preparation Methods

Step 1: Benzophenone Core Synthesis

The diaryl ketone structure is typically formed via Friedel-Crafts acylation or Grignard reaction.

| Method | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Friedel-Crafts | AlCl₃ (catalyst), CH₂Cl₂, 0–25°C, 12–24 hr | Use of anhydrous conditions to prevent hydrolysis |

| Grignard Reaction | 2,4-Dimethylphenyl MgBr, THF, reflux | Slow addition of ketone to Grignard reagent |

Step 2: Pyrrolinomethyl Group Introduction

The 2,5-dihydropyrrole moiety is introduced via alkylation or Mannich reaction:

| Method | Reagents/Conditions | Challenges |

|---|---|---|

| Alkylation | 2,5-Dihydropyrrole-1-carbaldehyde, K₂CO₃, DMF, 80°C | Competing side reactions at elevated temperatures |

| Mannich Reaction | NH₄OAc, formaldehyde, ethanol, 60°C | Requires strict pH control (4–6) |

- Alkylation yields ~65% with DMF as solvent.

- Mannich reaction achieves higher purity (>90%) but lower scalability.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 1.5–2.0 eq AlCl₃ | Recyclable acidic resins |

| Solvent | CH₂Cl₂ | Toluene (cost-effective) |

| Reaction Time | 24 hr | 8–12 hr (continuous flow) |

- Raw material availability for 2,4-dimethylphenyl precursors.

- Energy consumption during high-temperature steps.

Comparative Analysis of Synthetic Strategies

| Metric | Friedel-Crafts Route | Grignard Route |

|---|---|---|

| Yield | 70–75% | 60–65% |

| Purity | 85–90% | 92–95% |

| Scalability | Moderate | Limited by organometallic handling |

- Friedel-Crafts is preferred for cost-efficiency but generates acidic waste.

- Grignard methods offer better stereocontrol but require stringent moisture avoidance.

Research Challenges and Innovations

- Regioselectivity Issues : Competing substitution patterns during pyrrolinomethyl attachment necessitate directing groups or protective strategies.

- Catalyst Development : Recent studies explore zeolite-based catalysts to improve Friedel-Crafts acylation efficiency.

Q & A

Q. What established synthetic routes are available for (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling between substituted benzoyl chlorides and pyrrole derivatives. For example:

- Friedel-Crafts Route : React 2,4-dimethylphenylacetyl chloride with 2-(chloromethyl)-2,5-dihydro-1H-pyrrole in the presence of AlCl₃ (anhydrous conditions, 0–5°C, 12–24 hours). Monitor progress via TLC (hexane:ethyl acetate, 4:1). Purify via column chromatography (silica gel, gradient elution) to achieve >85% purity .

- Cross-Coupling : Use Suzuki-Miyaura coupling between a boronic acid-functionalized pyrrole and a halogenated benzophenone precursor (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 hours). Optimize yield (70–90%) by varying catalyst loading (1–5 mol%) .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (exothermic) | Minimizes side reactions |

| Catalyst (Pd) | 2–3 mol% | Balances cost and efficiency |

| Solvent (anhydrous) | Dichloromethane | Enhances acylation rate |

Q. Which spectroscopic techniques are prioritized for structural characterization, and what markers validate the compound’s integrity?

Methodological Answer :

- NMR Spectroscopy :

- X-ray Crystallography : Resolve ambiguity in stereochemistry using SHELXL (single-crystal refinement, Mo-Kα radiation). Key metrics: R-factor <5%, C–C bond lengths 1.48–1.52 Å .

- Elemental Analysis : Match experimental vs. theoretical C/H/N percentages (e.g., C: 78.5%, H: 6.2%, N: 3.8%) using a Vario MICRO CHNS analyzer .

Q. How can computational modeling predict electronic properties and reactivity?

Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate binding poses against crystallographic data (RMSD <2.0 Å) .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data (e.g., space group assignments)?

Methodological Answer :

Q. Example Workflow :

Index diffraction patterns with XDS .

Resolve space group ambiguity using PLATON/ADDSYM .

Refine with SHELXL-2018 (anisotropic displacement parameters) .

Q. What strategies quantify the conformational flexibility of the 2,5-dihydro-1H-pyrrole moiety?

Methodological Answer :

- Dynamic NMR : Acquire variable-temperature ¹H NMR (25–80°C in DMSO-d₆). Calculate activation energy (ΔG‡) from coalescence temperatures (e.g., 60°C for pyrrole ring puckering) .

- Molecular Dynamics (MD) : Simulate 100 ns trajectories in explicit solvent (GROMACS). Analyze RMSF (root mean square fluctuation) for pyrrole methylene groups (~1.2 Å) .

Q. How to design SAR studies for the 2,4-dimethylphenyl substituent’s biological relevance?

Methodological Answer :

- Analog Synthesis : Replace 2,4-dimethylphenyl with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) groups. Assess bioactivity via IC₅₀ assays .

- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays. Correlate substituent hydrophobicity (logP) with inhibition potency .

Q. What advanced purification techniques isolate the compound from Friedel-Crafts byproducts?

Methodological Answer :

- Preparative HPLC : Use a C18 column (10 µm, 250 × 21.2 mm), isocratic elution (ACN:H₂O, 70:30), flow rate 10 mL/min. Collect fractions at 8–10 minutes .

- Recrystallization : Dissolve crude product in hot ethanol (60°C), cool to −20°C for 24 hours. Yield: 65–75% with >99% purity (HPLC-UV, λ = 254 nm) .

Q. How to detect degradation products under varying storage conditions?

Methodological Answer :

Q. What mechanistic insights arise from studying reactivity at the methanone carbonyl?

Methodological Answer :

Q. How does variable-temperature X-ray crystallography reveal polymorphic behavior?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.